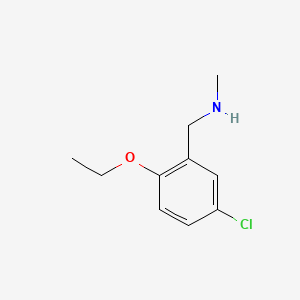
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is an organic compound with a molecular formula of C10H14ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and ethoxy group on the benzene ring, and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-ethoxyaniline.
Alkylation: The aniline derivative undergoes alkylation with formaldehyde and formic acid to introduce the N-methyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the alkylation process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, thiols, solvents like ethanol or methanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
類似化合物との比較
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-chloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanamine: Contains a furylmethyl group instead of a methyl group.
Uniqueness
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is unique due to the specific combination of chloro and ethoxy substituents on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
893581-50-5 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC名 |
2-(5-chloro-2-ethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 |
InChIキー |
RFGXZKPIGJTVNC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)CCN |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



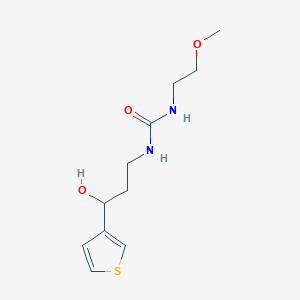
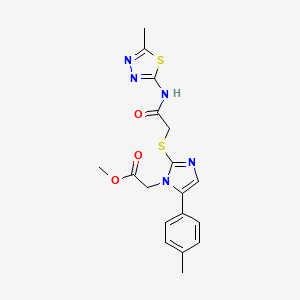
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)
![ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)
![7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
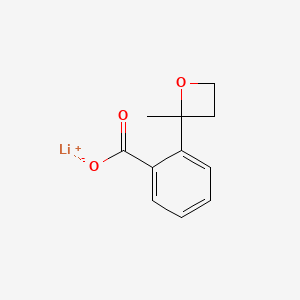
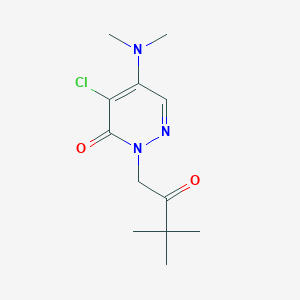
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)
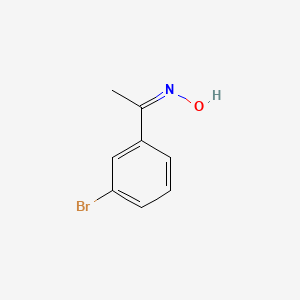
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)
![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)
![5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2914595.png)
![3-tert-butyl-1-heptyl-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2914597.png)
